Cas no 1864015-28-0 (methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate)

Methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate is a fluorinated benzoate derivative featuring a tetrazole moiety, which enhances its utility in pharmaceutical and agrochemical applications. The presence of both fluorine and a tetrazole ring contributes to its metabolic stability and bioactivity, making it a valuable intermediate in drug discovery. The methyl ester group improves solubility and facilitates further synthetic modifications. This compound is particularly useful in the development of bioactive molecules due to its balanced lipophilicity and electronic properties. Its structural features allow for selective interactions in target binding, supporting its role in the design of enzyme inhibitors and receptor modulators.
methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate structure
1864015-28-0 structure
商品名:methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate
CAS番号:1864015-28-0
MF:
メガワット:
MDL:MFCD29041236
CID:4625010
PubChem ID:121552659

methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate 化学的及び物理的性質

名前と識別子

    • methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate
    • MDL: MFCD29041236

methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-245436-2.5g
methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate
1864015-28-0 95%
2.5g
$1360.0 2024-06-19
eNovation Chemicals LLC
D657003-1g
Methyl 2-fluoro-4-(5-methyl-1H-tetrazol-1-yl)benzoate
1864015-28-0 95%
1g
$545 2024-06-03
Enamine
EN300-245436-0.1g
methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate
1864015-28-0 95%
0.1g
$225.0 2024-06-19
Enamine
EN300-245436-1g
methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate
1864015-28-0 95%
1g
$647.0 2023-09-15
Enamine
EN300-245436-10g
methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate
1864015-28-0 95%
10g
$5243.0 2023-09-15
1PlusChem
1P01AVDE-50mg
methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate
1864015-28-0 95%
50mg
$242.00 2024-06-17
1PlusChem
1P01AVDE-500mg
methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate
1864015-28-0 95%
500mg
$685.00 2024-06-17
Aaron
AR01AVLQ-5g
methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate
1864015-28-0 95%
5g
$3719.00 2023-12-14
1PlusChem
1P01AVDE-1g
methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate
1864015-28-0 95%
1g
$862.00 2024-06-17
1PlusChem
1P01AVDE-5g
methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate
1864015-28-0 95%
5g
$3382.00 2023-12-19

methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate 関連文献

methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoateに関する追加情報

Research Brief on Methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate (CAS: 1864015-28-0): Recent Advances and Applications

The compound methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate (CAS: 1864015-28-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique tetrazole and benzoate functional groups, has shown promising potential in various therapeutic applications, particularly in the development of novel small-molecule inhibitors and bioactive probes. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, highlighting its versatility as a key intermediate in drug discovery.

One of the most notable advancements in the study of this compound is its role in the design of kinase inhibitors. Researchers have demonstrated that the incorporation of the tetrazole moiety enhances binding affinity and selectivity towards specific kinase targets, making it a valuable scaffold for anticancer drug development. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful use of methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate as a precursor in the synthesis of potent EGFR inhibitors, which exhibited remarkable efficacy against resistant cancer cell lines.

In addition to its therapeutic potential, this compound has also been explored for its utility in chemical biology. Its fluorescent properties and stability under physiological conditions make it an attractive candidate for the development of molecular probes. A recent study in ACS Chemical Biology detailed its application in live-cell imaging, where it was used to track the localization and dynamics of specific proteins in real-time. This research underscores the compound's dual functionality as both a therapeutic agent and a diagnostic tool.

The synthesis of methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate has also seen significant improvements. Recent methodologies have focused on optimizing yield and purity while reducing the use of hazardous reagents. A 2024 publication in Organic Process Research & Development introduced a green chemistry approach, utilizing catalytic fluorination and microwave-assisted synthesis to achieve higher efficiency and sustainability. These advancements not only enhance the scalability of production but also align with the growing demand for environmentally friendly pharmaceutical manufacturing.

Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects require further investigation. Ongoing research aims to address these limitations through structural modifications and formulation strategies. For example, a collaborative study between academic and industrial researchers is currently exploring prodrug derivatives to improve oral absorption and pharmacokinetic profiles.

In conclusion, methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate (CAS: 1864015-28-0) represents a versatile and valuable compound in the realm of chemical biology and drug discovery. Its applications span from kinase inhibitor development to molecular imaging, supported by continuous advancements in synthetic methodologies. Future research will likely focus on overcoming translational hurdles and expanding its therapeutic and diagnostic potential, solidifying its role in the next generation of biomedical innovations.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.